Tolvaptan

Description

Historical Context of Tolvaptan Development and Research Trajectory

The historical development of this compound is rooted in the understanding of vasopressin's role in regulating fluid homeostasis. Research into vasopressin V1 and V2 receptors and the involvement of cyclic adenosine (B11128) monophosphate (cAMP) in conditions like polycystic kidney disease laid the groundwork kjim.orgnih.gov. The development of non-peptide vasopressin receptor antagonists marked a crucial step kjim.orgnih.gov. This compound, initially known as OPC-41061, emerged from this research effort europa.eu.

Preclinical studies demonstrated this compound's ability to inhibit cystic disease progression in rodent models of autosomal dominant polycystic kidney disease (ADPKD) ukkidney.orgresearchgate.net. These positive findings in preclinical research paved the way for a stepwise approach to clinical trials kjim.orgnih.gov. The clinical development of this compound began in 1994 with early trials in healthy subjects conducted in Japan europa.eu. Subsequently, it was investigated extensively in research involving patients with hyponatremia and heart failure europa.eu.

A landmark in the research trajectory of this compound for ADPKD was the TEMPO 3:4 study, a pivotal randomized controlled trial conducted between 2007 and 2012 researchgate.netnih.gov. This study, involving over 1400 patients across 15 countries, aimed to evaluate this compound's efficacy in relation to the annual rate of change in total kidney volume (TKV) and estimated glomerular filtration rate (eGFR) slope ukkidney.orgkjim.orgnih.govjynarquehcp.com. The REPRISE trial further investigated this compound in patients with later-stage chronic kidney disease ukkidney.orgresearchgate.netresearchgate.netnih.gov.

Evolution of this compound's Role in Therapeutic Landscapes

The research into this compound has significantly evolved its potential role in therapeutic landscapes. Initially investigated for conditions characterized by fluid retention, such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), its unique aquaretic mechanism set it apart from conventional diuretics mdpi.comrjptonline.orgwikipedia.org. This compound's ability to increase free water excretion without stimulating sodium channels or significantly affecting urinary sodium and potassium excretion was a key research finding rjptonline.org.

A major shift in the therapeutic research landscape for this compound occurred with the findings from the TEMPO 3:4 trial, which demonstrated its efficacy in slowing the increase in total kidney volume and the decline in kidney function in patients with ADPKD ukkidney.orgresearchgate.netjynarquehcp.comkumc.eduotsuka-us.com. This research established this compound as the first pharmacological agent shown to slow the progression of ADPKD nih.govresearchgate.nettandfonline.com. The REPRISE trial provided further evidence of its renoprotective effects in ADPKD patients with more advanced kidney disease nih.govnih.govoup.com.

Beyond ADPKD, research continues to explore other potential applications. Studies have investigated this compound in patients hospitalized with heart failure, observing improvements in signs and symptoms in addition to standard therapy rjptonline.org. Research has also explored its effects in conditions like hypernatremia and oliguria wiseguyreports.com. The development of a prodrug, this compound phosphate, for intravenous administration, further illustrates the evolving research into different formulations and routes of administration for specific therapeutic contexts, such as cardiac edema wikipedia.org.

Research findings have detailed the impact of this compound on key markers in ADPKD. The TEMPO 3:4 trial showed that this compound reduced the annual rate of change in TKV by 2.8% per year in the this compound group compared to 5.5% per year in the placebo group kjim.orgnih.govrevistanefrologia.com. This compound also demonstrated a beneficial effect on preserving kidney function, with the annual rate of change in kidney function being -2.61 mL/min/1.73 m2 in the this compound group compared to -3.81 mL/min/1.73 m2 in the placebo group in the TEMPO 3:4 trial kjim.orgnih.gov. The REPRISE trial similarly showed that this compound slowed the decrease in eGFR by 1.27 mL/min/1.73 m2/year otsuka-us.comnih.gov.

Here is a summary of key research findings on this compound's impact on ADPKD progression markers:

| Study | Patient Population (ADPKD) | Duration | This compound Effect on Annual TKV Growth Rate | This compound Effect on Annual eGFR Decline Rate |

| TEMPO 3:4 | 18-50 years, relatively preserved kidney function | 3 years | Reduced by 2.7% (2.8% vs 5.5%) kjim.orgnih.govrevistanefrologia.com | Reduced by 1.2 mL/min/1.73 m2 (-2.61 vs -3.81) kjim.orgnih.gov |

| REPRISE | 18-65 years, later-stage CKD | 1 year | Not the primary endpoint | Reduced by 1.3 mL/min/1.73 m2 (-2.3 vs -3.6) otsuka-us.comnih.gov |

| Pooled Analysis nih.gov | Diverse ADPKD populations | Up to 5.5 years | Not specified in detail for pooled analysis | Slowed by 1.01 mL/min/1.73 m2 nih.gov |

Note: This table is intended to represent data that could be presented in an interactive format in a digital medium.

Research has also explored the potential long-term impact of this compound. Extrapolations from the TEMPO 3:4 and REPRISE trials have suggested that this compound may delay the onset of end-stage kidney disease (ESKD) kjim.orgnih.govresearchgate.net. Modeling based on these trials indicated varying delays in ESKD onset depending on baseline eGFR kjim.orgnih.gov.

Global Research Trends and Publication Landscape for this compound Studies

The global research landscape for this compound studies reflects its increasing importance as a subject of scientific inquiry. Following initial development and early trials in Japan europa.eu, research expanded globally, with pivotal trials like TEMPO 3:4 involving multiple countries ukkidney.orgnih.gov.

The publication landscape shows a growing body of research on this compound, particularly concerning its application in ADPKD. Numerous studies, including randomized controlled trials, open-label extension studies, post-hoc analyses, systematic reviews, and real-world evidence studies, have contributed to the understanding of this compound's effects ukkidney.orgresearchgate.netresearchgate.netnih.govnih.govviamedica.plrevistanefrologia.comnih.gov.

Geographically, research on this compound for ADPKD has a strong presence in North America, Europe, and Asia Pacific, reflecting the regions where major clinical trials were conducted and where the compound has been studied and adopted wiseguyreports.commarketintelreports.com. Countries like the United States, Japan, and those in the European Union have been prominent in the publication landscape ukkidney.orgeuropa.euwikipedia.orgotsuka-us.comnih.gov.

Research trends indicate ongoing investigation into optimizing the use of this compound, identifying patient characteristics that predict response, and exploring its effects in different patient populations and disease stages researchgate.netnih.govnih.gov. Studies continue to assess its long-term impact on kidney function and volume researchgate.netnih.govoup.com. The development of a prodrug for intravenous administration also points to research into alternative delivery methods wikipedia.org. The market for this compound API is projected to grow, driven by the increasing prevalence of conditions it is researched for and ongoing R&D activities wiseguyreports.commarketintelreports.com.

Here is a representation of the global research presence and key study types:

| Region/Aspect | Research Presence/Activity | Key Study Types Represented in Search Results |

| Global | Widespread, with significant activity in North America, Europe, and Asia Pacific wiseguyreports.commarketintelreports.com. | Randomized Controlled Trials (RCTs), Open-label extension studies, Post-hoc analyses, Systematic reviews, Meta-analyses, Real-world studies ukkidney.orgresearchgate.netresearchgate.netnih.govnih.govviamedica.plrevistanefrologia.comnih.gov. |

| Japan | Early development and initial clinical trials europa.eu. | Clinical trials, research publications europa.eu. |

| United States | Major center for clinical trials (e.g., TEMPO 3:4, REPRISE), FDA approval nih.govkumc.eduotsuka-us.com. | Clinical trials, research publications, regulatory documentation nih.govkumc.eduotsuka-us.com. |

| European Union | Involvement in multi-center trials, EMA approval in some countries ukkidney.orgnih.govnih.gov. | Clinical trials, consensus statements, research publications ukkidney.orgnih.govresearchgate.netnih.gov. |

| Canada | Involvement in trials, real-life use studies ukkidney.orgviamedica.pl. | Clinical trials, real-life use studies ukkidney.orgviamedica.pl. |

| South Korea | Approval and research kjim.orgkrcp-ksn.org. | Clinical trials, research publications kjim.orgkrcp-ksn.org. |

| Australia, UK, etc. | Licensed and studied ukkidney.orgnih.gov. | Guidance documents, retrospective analyses ukkidney.orgviamedica.plnih.gov. |

Note: This table is intended to represent data that could be presented in an interactive format in a digital medium.

The publication landscape continues to evolve, with research exploring the effectiveness of this compound in reducing the need for hemodialysis in ADPKD, utilizing real-world data tandfonline.com. Further research is encouraged to identify characteristics that predict which patients will benefit most from this compound nih.gov.

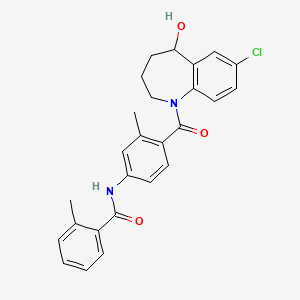

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048780 | |

| Record name | Tolvaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Colorless prisms | |

CAS No. |

150683-30-0 | |

| Record name | Tolvaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150683-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolvaptan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150683300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolvaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-{[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G72T1950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolvaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225.9 °C | |

| Record name | Tolvaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Molecular and Cellular Mechanisms of Tolvaptan Action

Vasopressin Receptor Antagonism: V2 Receptor Selectivity and Binding Kinetics

Tolvaptan functions as a competitive antagonist at the vasopressin V2 receptor. oup.comwikipedia.orgdrugbank.combiorxiv.orgbiorxiv.orgmedchemexpress.com It demonstrates a high degree of selectivity for the V2 receptor subtype compared to the V1a receptor, with reported selectivity ratios of approximately 29-fold or greater. oup.comdovepress.comdrugbank.comresearchgate.neteuropa.eu Notably, this compound exhibits no significant affinity for the V1b receptor subtype. researchgate.neteuropa.eu In vitro receptor binding studies have shown that this compound can block the binding of [3H]-AVP to human V2 receptors. researchgate.neteuropa.eu Some studies indicate that this compound may antagonize [3H]-AVP binding to human V2 receptors more potently than AVP itself, as reflected in reported Ki values. portico.org

| Compound | hV1a (Ki, nM) | hV2 (Ki, nM) | Selectivity Index (hV1a/hV2) |

| Arginine-Vasopressin | 0.56-1.51 | 0.78-3.27 | 0.44 |

| This compound | 12.3 | 0.06 | >200 |

| This compound (alternative) | 0.58 (IC50 µM) | 0.003 (IC50 µM) | >193 |

Note: Data compiled from various in vitro studies with potentially differing methodologies. Selectivity Index is calculated as Ki (hV1a) / Ki (hV2) or IC50 (hV1a) / IC50 (hV2). Lower Ki or IC50 values indicate higher binding affinity. portico.org

Structural investigations, including cryo-electron microscopy and molecular dynamics simulations, have provided insights into how this compound interacts with the V2 receptor at an atomic level. biorxiv.orgbiorxiv.orgresearchgate.netnih.govacs.org this compound binds within the orthosteric binding site, which is the same site where the endogenous ligand AVP binds. biorxiv.orgbiorxiv.orgresearchgate.net The binding process is suggested to occur in stages, beginning with initial interactions with extracellular loops 2 and 3 (ECL2/3) of the receptor before the molecule moves deeper into the binding pocket. researchgate.netnih.gov Within the binding pocket, this compound is positioned deeper than some other V2 receptor antagonists and makes direct contact with key residues, including the toggle switch residue W284 in transmembrane domain 6 (TM6). biorxiv.orgbiorxiv.orgresearchgate.net These structural interactions contribute to stabilizing the V2 receptor in an inactive conformation, which is crucial for its antagonist activity. biorxiv.orgbiorxiv.orgresearchgate.net

As a competitive antagonist, this compound directly competes with vasopressin for binding to the V2 receptor. oup.comwikipedia.orgdrugbank.combiorxiv.orgbiorxiv.orgmedchemexpress.com By occupying the orthosteric binding site, this compound prevents vasopressin from binding and activating the receptor. oup.comdovepress.comdrugbank.com This competitive dynamic means that the extent of this compound's inhibitory effect is dependent on the concentration of both this compound and vasopressin present at the receptor site. Higher concentrations of this compound can overcome the binding of increasing concentrations of vasopressin, thereby blocking the downstream signaling events that would normally be triggered by vasopressin binding.

Structural Basis of this compound-V2 Receptor Binding

Downstream Intracellular Signaling Pathways Modulated by this compound

The binding of vasopressin to the V2 receptor typically activates a G protein-coupled receptor signaling cascade. The V2 receptor is primarily coupled to Gs proteins. oup.combiorxiv.orgnih.govfrontiersin.orgoup.com

Upon activation by vasopressin, the Gs protein dissociates and stimulates adenylyl cyclase (AC). oup.comnih.govfrontiersin.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to an increase in the intracellular concentration of cAMP, which acts as a crucial second messenger in the vasopressin signaling pathway. oup.comresearchgate.netnih.govfrontiersin.orgoup.comgenerichealth.com.aumdpi.comphysiology.orgdntb.gov.uajst.go.jp this compound, by blocking vasopressin binding to the V2 receptor, prevents the activation of Gs protein and subsequently inhibits adenylyl cyclase activity. dovepress.comresearchgate.netgenerichealth.com.aumdpi.comphysiology.orgdntb.gov.uauliege.be This inhibition results in a significant reduction in intracellular cAMP production, thereby dampening the downstream signaling cascade initiated by vasopressin. dovepress.comfrontiersin.orgoup.comuliege.begiornaleitalianodinefrologia.itfrontiersin.org

The increase in intracellular cAMP levels normally leads to the activation of protein kinase A (PKA). oup.comnih.govfrontiersin.orgoup.commdpi.comdntb.gov.uauliege.be PKA is a key enzyme that phosphorylates various target proteins within the cell, mediating many of the physiological effects of vasopressin. By reducing cAMP production, this compound effectively reduces PKA activation. oup.comoup.commdpi.comuliege.be Research indicates that the effects of this compound on other signaling pathways, such as the increase in ERK activation observed in some studies, are dependent on PKA activity. physiology.orgnih.govresearchgate.net Furthermore, studies have shown that this compound treatment can reverse the changes in AQP2 protein expression and phosphorylation induced by certain psychotropic drugs, effects that are also reversed by PKA inhibitors, highlighting the central role of PKA in this pathway and this compound's influence on it. nih.gov

One of the primary targets of PKA in the renal collecting duct principal cells is Aquaporin-2 (AQP2). Vasopressin-induced PKA activation leads to the phosphorylation of AQP2, particularly at serine 256. krcp-ksn.orgmdpi.com This phosphorylation is a critical step that promotes the translocation of AQP2 water channels from intracellular vesicles to the apical plasma membrane. oup.comkrcp-ksn.orgmdpi.com The insertion of AQP2 into the membrane increases the water permeability of the collecting duct epithelium, allowing for increased water reabsorption from the pro-urine back into the bloodstream. oup.comdrugbank.comahajournals.orgjst.go.jpmdpi.com this compound, by inhibiting the vasopressin-mediated increase in cAMP and subsequent PKA activation, reduces the phosphorylation of AQP2 and thus impairs its trafficking to the apical membrane. oup.comwjgnet.comdrugbank.commdpi.comnih.gov This leads to a decrease in the number of functional AQP2 channels in the apical membrane, reducing water reabsorption and resulting in the excretion of electrolyte-free water, a process known as aquaresis. oup.comwjgnet.comdovepress.comdrugbank.comresearchgate.netahajournals.org Studies have demonstrated that this compound prevents the increase in phosphorylated AQP2 and osmotic water permeability induced by vasopressin agonists in cell models. nih.gov this compound has also been shown to inhibit the expression of AQP2 mRNA that is upregulated by vasopressin. physiology.orgnih.gov

| Downstream Signaling Component | Effect of Vasopressin Binding to V2R | Effect of this compound Binding to V2R |

| Gs protein activation | Increased | Inhibited |

| Adenylyl Cyclase activity | Increased | Decreased |

| cAMP production | Increased | Decreased |

| Protein Kinase A activation | Increased | Decreased |

| AQP2 Phosphorylation (e.g., Ser256) | Increased | Decreased |

| AQP2 Trafficking to Apical Membrane | Increased | Decreased |

| Water Reabsorption | Increased | Decreased |

Impact on Protein Kinase A Activation

Vasopressin-Independent Mechanisms of Action and Novel Pathways

One significant vasopressin-independent effect of this compound has been observed in the inhibition of adrenal aldosterone (B195564) synthesis. Studies have demonstrated that this compound can suppress angiotensin II (AngII)-stimulated aldosterone production through a pathway that does not involve the V2 receptor. Research using H295R human adrenocarcinoma cells showed that this compound inhibited AngII-induced aldosterone production in a dose-dependent manner. Neither arginine vasopressin (AVP) nor dDAVP, in the presence or absence of AngII, altered aldosterone production in these cells, suggesting the V2 receptor was not involved in this inhibitory effect. nih.govnih.govbrandeis.edu

Further investigation into this pathway revealed that this compound attenuated the increase in aldosterone synthase (CYP11B2) protein levels induced by AngII, without suppressing CYP11B2 mRNA expression. nih.govnih.govbrandeis.edu This suggests a post-transcriptional regulatory mechanism. Notably, this compound was found to increase the levels of the unfolded protein response (UPR) marker DDIT3 and induce eIF2α phosphorylation. nih.govnih.govbrandeis.edu This UPR-induced event can block the translation of mRNA into protein, potentially explaining the reduction in CYP11B2 protein levels despite unchanged mRNA expression. nih.govnih.govbrandeis.edu In vivo studies in Sprague-Dawley rats similarly showed that this compound inhibited AngII-induced increases in serum and adrenal aldosterone levels and CYP11B2 protein levels, which was associated with a reduction in elevated systolic and diastolic blood pressure. nih.govnih.govbrandeis.edu

The following table summarizes key findings regarding the vasopressin-independent inhibition of aldosterone synthesis by this compound:

| Experimental Model | Stimulus | This compound Effect | Proposed Mechanism | Citation |

| H295R cells (in vitro) | AngII | Inhibited aldosterone production (dose-dependent) | V2 receptor-independent | nih.govnih.govbrandeis.edu |

| H295R cells (in vitro) | AngII | Attenuated CYP11B2 protein levels | Post-transcriptional regulation | nih.govnih.govbrandeis.edu |

| H295R cells (in vitro) | AngII | Increased DDIT3 and phosphorylated eIF2α levels | Induction of unfolded protein response (UPR) | nih.govnih.govbrandeis.edu |

| Sprague-Dawley rats (in vivo) | AngII | Inhibited serum and adrenal aldosterone levels | V2 receptor-independent | nih.govnih.govbrandeis.edu |

| Sprague-Dawley rats (in vivo) | AngII | Reduced elevated systolic and diastolic BP | Associated with anti-aldosterone effect | nih.govnih.govbrandeis.edu |

Another area where vasopressin-independent effects have been explored is in the context of aquaporin-2 (AQP2) regulation. While vasopressin primarily regulates AQP2 trafficking and expression via the V2R-cAMP-PKA pathway, some studies have investigated whether this compound might influence AQP2 through alternative routes. Research on the effects of psychotropic drugs on AQP2 regulation in inner medullary collecting duct (IMCD) cells, for instance, showed that while these drugs upregulated AQP2 via V2R-cAMP-PKA signaling, this effect was blocked by this compound co-treatment, reinforcing the V2R-dependent nature of that specific pathway. physiology.orgfrontiersin.org However, the possibility of other vasopressin-independent pathways influencing AQP2 remains an area of interest, particularly in the context of developing drugs that directly target AQP2. researchgate.net

Furthermore, some studies have investigated the potential for this compound to act as an inverse agonist at the V2 receptor, which could lead to effects independent of vasopressin binding by suppressing constitutive receptor activity. nih.gov However, studies in cells expressing endogenous levels of V2 receptor did not find evidence of a vasopressin-independent effect of this compound on ERK1 or ERK2 phosphorylation, suggesting its primary action in these cells is through blocking ligand binding. nih.gov

The potential for this compound to interact with other receptors has also been examined. Early studies indicated little to no affinity for a range of ion channels and receptors, with only weak effects observed at adenosine and oxytocin (B344502) receptors, which were not considered clinically relevant. europa.eu

Iii. Pharmacological Investigations of Tolvaptan

Pharmacokinetics of Tolvaptan in Research Settings

Pharmacokinetic studies of this compound have been conducted in various research settings, including healthy volunteers and patient populations, to characterize its absorption, distribution, metabolism, and excretion. These investigations provide crucial data for understanding the drug's behavior within the body.

Absorption and Bioavailability Characteristics

Table 1: Absorption Characteristics of this compound in Healthy Subjects

| Parameter | Value (30 mg oral dose) | Source |

| Tmax | 2 - 4 hours | drugbank.comresearchgate.netcentaurpharma.comnih.gov |

| Absolute Bioavailability | 56% (range 42-80%) | fda.govotsuka-us.com |

| Cmax (30 mg) | 374 ng/mL | drugbank.com |

| Cmax (90 mg) | 418 ng/mL | drugbank.com |

Distribution and Protein Binding Properties

This compound is characterized by high plasma protein binding, reported to be 99% or greater. drugbank.comcentaurpharma.comuniroma1.it This binding occurs with both albumin and α1-acid glycoprotein (B1211001) and is not significantly affected by disease state. otsuka-us.com The high degree of protein binding suggests a low potential for drug interactions resulting from displacement from plasma proteins. europa.eu The apparent volume of distribution for this compound is approximately 3 L/kg in healthy subjects, which may be slightly higher in patients with heart failure. drugbank.comcentaurpharma.comotsuka-us.com Tissue distribution studies using radiolabeled this compound in animal models have indicated that radioactivity is primarily distributed to the liver, gastrointestinal tract, and kidney, with limited distribution to the brain. europa.eunih.gov

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolism in humans, with elimination occurring almost entirely via non-renal routes. centaurpharma.comnih.govfda.gov The primary site of biotransformation is the liver. uniroma1.it

Role of Cytochrome P450 Enzymes, particularly CYP3A4, in this compound Metabolism

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) isoforms have consistently demonstrated that this compound is primarily metabolized by the CYP3A4 enzyme. drugbank.comcentaurpharma.comnih.govuniroma1.itfda.govmdpi.comeuropa.euoup.comnih.govpatsnap.com CYP3A5 also contributes to the metabolism of this compound. uniroma1.itoup.comnih.gov this compound has been identified as a substrate for CYP3A4 and can also act as an inhibitor of other CYP3A4 substrates, as well as CYP2C9. europa.eu Clinical studies investigating drug-drug interactions have further supported the significant role of CYP3A4, showing that strong CYP3A4 inhibitors (like ketoconazole (B1673606) and grapefruit juice) increase this compound plasma concentrations and half-life, while strong inducers (like rifampicin) decrease exposure. mdpi.com

Identification and Characterization of this compound Metabolites

Table 2: Key this compound Metabolites Identified in Humans

| Metabolite | Relative Abundance in Plasma | Half-life (approx.) | Activity at V2 Receptor | Source |

| This compound | ~3% of total radioactivity | 12 hours (terminal) | Active | centaurpharma.comeuropa.eu |

| DM-4103 | >50% of total dose | ~183 hours | Inactive | fda.goveuropa.eunih.gov |

| DM-4107 | ~2.84% of total radioactivity | Not specified | Inactive | fda.gov |

| Others | Lower concentrations | Not specified | Little to no activity | fda.gov |

Gender Dimorphism in Metabolic Profiles

Research into potential gender differences in this compound metabolism has yielded some findings, although data in humans are somewhat limited compared to animal studies. In vitro studies using human liver microsomes did not detect significant gender differences in the metabolic profile of this compound. uniroma1.itnih.gov However, animal studies, particularly in rats, have shown marked sex differences in serum and tissue concentrations of this compound and its metabolites. europa.eunih.gov For instance, in male rats, certain metabolites like DM-4103, DM-4107, and DM-4110 were present at higher levels than the parent compound in serum, while in female rats, this compound concentrations were higher than those of its main metabolites. europa.euuniroma1.it Repeated dosing in female rats also led to reduced systemic exposure to this compound, accompanied by increased concentrations of metabolites DM-4103 and DM-4107, suggesting enzyme induction. europa.eu While some studies in humans have noted potential gender variation in metabolite levels, this has sometimes been attributed to high variability. europa.eu Further systematic evaluation of gender-specific pharmacokinetic differences in humans may be warranted. frontiersin.org

Elimination and Excretion Routes

This compound is primarily eliminated through non-renal pathways, with less than 1% of the administered dose being excreted unchanged in the urine. nih.govdrugbank.comeuropa.eunih.govdovepress.com The metabolism of this compound occurs almost exclusively via the cytochrome P450 (CYP) 3A enzyme system in the liver. drugbank.comnih.govfrontiersin.orgfda.govwikipedia.org In vitro studies indicate that this compound is mainly metabolized by CYP3A4. fda.govoup.com

Following oral administration of radiolabeled this compound, approximately 40% of the radioactivity was recovered in the urine, and 59% was recovered in the feces. europa.eufrontiersin.orgeuropa.eu Unchanged this compound accounted for a minor component in plasma, representing about 3% of total plasma radioactivity. europa.eufrontiersin.orgeuropa.eu In feces, unchanged this compound accounted for 19% of the radioactivity. frontiersin.org More than 20 metabolites have been identified in humans, generated primarily through hydroxylation, dehydrogenation, and deamidation pathways. oup.com Apart from one metabolite, these were also metabolized by CYP3A, and none of the derivatives were found to be pharmacologically active. frontiersin.org The oxobutyric acid metabolite (DM-4103) is a major circulating metabolite, representing 52.5% of total plasma radioactivity, while other metabolites are present at lower concentrations than this compound. frontiersin.org

The terminal elimination half-life of this compound is approximately 8 to 12 hours. drugbank.comeuropa.eunih.govhpra.ie Steady-state concentrations are generally achieved after the first dose. europa.euhpra.ie

Impact of Renal Impairment on this compound Pharmacokinetics

This compound is eliminated almost entirely by non-renal routes. nih.govfda.govresearchgate.netnih.gov Despite this, renal impairment can influence the pharmacokinetics of drugs primarily eliminated by non-renal mechanisms, potentially through effects on drug metabolism enzymes and transporter activities. nih.govresearchgate.net

Studies have investigated the effect of varying degrees of renal function on this compound pharmacokinetics. In subjects with renal impairment (creatinine clearance [CrCL] <30 and 30–60 mL/min), slightly higher plasma concentrations of this compound were observed compared to those with preserved renal function (CrCL >60 mL/min) throughout a 48-hour evaluation period after a single 60-mg oral dose. nih.gov Mean exposure to this compound, as measured by AUC∞, was approximately 90% higher in the CrCL <30 mL/min group and 83% higher in the CrCL 30- to 60-mL/min group compared to the CrCL >60 mL/min group. nih.gov A significant negative correlation was observed between AUC∞ and baseline CrCL. nih.govnih.gov While Cmax increased slightly and clearance decreased slightly with decreasing baseline CrCL, these trends did not reach statistical significance. nih.gov

In a population pharmacokinetic analysis in patients with autosomal dominant polycystic kidney disease (ADPKD), this compound concentrations were increased in patients with decreased renal function (eGFR below 60 mL/min/1.73m²). europa.eu A decrease in eGFR from 72.2 to 9.79 mL/min/1.73 m² was associated with a 32% reduction in total body clearance. europa.eu

However, some analyses in patients with heart failure indicated that this compound concentrations in patients with mildly (CrCL 50 to 80 mL/min) or moderately (CrCL 20 to 50 mL/min) impaired renal function were not significantly different from those in patients with normal renal function (CrCL 80 to 150 mL/min). europa.eu

The efficacy and safety of this compound in patients with CrCL <10 mL/min have not been adequately evaluated. nih.goveuropa.eu

Impact of Hepatic Impairment on this compound Pharmacokinetics

This compound is extensively metabolized by the liver. europa.eudovepress.comhpra.ie The effect of hepatic impairment on this compound pharmacokinetics has been investigated in patients with liver disease.

In patients with mildly or moderately impaired hepatic function (Child-Pugh classes A and B), no clinically significant changes in this compound clearance were observed for doses ranging from 5 to 60 mg. europa.eueuropa.euhpra.ieeuropa.eu However, information regarding patients with severe hepatic impairment (Child-Pugh class C) is very limited. europa.eueuropa.euhpra.ieeuropa.eu

A population pharmacokinetic analysis in patients with hepatic edema showed that the AUC of this compound was 3.1 times higher in patients with severe hepatic impairment (Child-Pugh class C) and 2.3 times higher in patients with mild or moderate hepatic impairment (Child-Pugh classes A and B) compared to healthy subjects. europa.eueuropa.euhpra.ieeuropa.eu Studies in patients with liver cirrhosis with insufficient response to conventional diuretics also showed that this compound had high plasma concentrations and a prolonged duration of maximum concentration and half-life in these patients with impaired hepatic function. nih.gov

Moderate to severe hepatic impairment decreases the clearance and increases the volume of distribution of this compound. otsuka-us.com

Pharmacodynamics of this compound in Experimental and Clinical Studies

This compound is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2 receptor). drugbank.comwikipedia.orgoup.commdpi.comeuropa.eusamsca.comresearchgate.netfda.gov By blocking V2 receptors in the renal collecting ducts, this compound inhibits the action of vasopressin, preventing the insertion of aquaporin-2 water channels into the luminal membrane. drugbank.comoup.comsamsca.comfda.gov This mechanism reduces water reabsorption in the kidneys, leading to increased renal excretion of electrolyte-free water, a process known as aquaresis. drugbank.comnih.govoup.commdpi.comeuropa.eusamsca.comresearchgate.net

Aquaretic Effects and Free Water Clearance

This compound induces aquaresis, characterized by an increase in urine volume and free water clearance (FWC). nih.govdrugbank.comeuropa.eunih.goveuropa.eumdpi.comeuropa.eud-nb.infootsuka-us.com This effect is typically observed within 2 to 4 hours after oral administration. fda.govmdpi.comotsuka-us.comnih.gov

In healthy subjects, oral administration of this compound at doses ranging from 7.5 mg to 120 mg resulted in an increase in urine excretion rate within 2 hours of dosing. europa.eu Following single oral doses of 7.5 mg to 60 mg, 24-hour urine volume increased in a dose-dependent manner, with daily volumes ranging from 3 to 9 liters. europa.eu The maximum mean urinary excretion rates also increased dose-dependently, appearing to reach a plateau at doses ≥ 60 mg. mdpi.comnih.gov Peak urine excretion rates of between 8.5 and 10 mL/min were attained over a range of doses, suggesting a potential saturability of the aquaretic effect. fda.gov Aquaretic effects generally returned to baseline levels after 24 hours for single doses. europa.eunih.gov

Studies in patients with varying degrees of renal function showed that the onset of this compound action was rapid, with FWC increasing in all subjects within the first 0 to 4 hours after dosing. nih.gov Subjects with preserved renal function (CrCL >60 mL/min) exhibited larger and more rapid increases in urine excretion rate and FWC compared to those with renal impairment, and these parameters returned to baseline more quickly. nih.govnih.gov However, increases in FWC were observed even in patients with chronic kidney disease (CKD), although the absolute effects were smaller at later stages of CKD, consistent with a declining number of functioning nephrons. researchgate.neteuropa.eud-nb.infoishen365.com The increase in fractional free-water clearance was greater at lower baseline measured GFRs, suggesting a response per functioning nephron even in decreased kidney function. ishen365.com

This compound increases both fluid ingestion and excretion, resulting in a slightly more negative fluid balance compared to placebo. fda.gov

Effects on Serum Osmolality and Sodium Concentration

The aquaretic effect of this compound leads to an increase in serum osmolality and consequently, serum sodium concentration. nih.govdrugbank.comnih.govdovepress.comeuropa.eusamsca.comotsuka-us.comnih.govnih.gov This increase is a direct consequence of the excretion of free water without significant electrolyte loss. drugbank.comnih.govdovepress.comfrontiersin.orgmdpi.comeuropa.eusamsca.com

In healthy subjects, serum sodium concentrations were increased by this compound and remained higher than with placebo even 24 hours after dosing. nih.gov In hyponatremic patients, this compound treatment has been shown to increase serum sodium levels. dovepress.comeuropa.eud-nb.infootsuka-us.com The increase in serum sodium is generally observed within 2 to 4 hours post-dose. otsuka-us.com A peak effect of about a 6 mEq increase in serum sodium has been observed between 4 and 8 hours post-dose, with about 60% of this peak effect sustained at 24 hours. otsuka-us.com

In patients with ADPKD, this compound significantly increased plasma osmolality, which returned to baseline at follow-up after discontinuation. nih.govresearchgate.net The increases in serum sodium concentration were negatively associated with baseline sodium levels in CKD patients. d-nb.info

Effects on Urine Osmolality and Volume

This compound's mechanism of action, blocking V2 receptors in the renal collecting ducts, results in a decrease in urine osmolality and an increase in urine volume. drugbank.comnih.govfda.goveuropa.eunih.govnih.govnih.gov

In vivo studies in animal models showed dose-related increases in urine volume and decreases in urine osmolality following single oral doses. europa.eu In human studies, a decrease in urine osmolality and an increase in FWC are indicators of the aquaretic effect of this compound. nih.gov

Increases in 24-hour cumulative urine volume were dose-dependent. nih.gov Urine excretion rates reached a maximum within 2 to 4 hours after dosing. nih.gov The maximal urine excretion rates increased dose-dependently, appearing to reach a plateau at higher doses. nih.gov

In patients with CKD, this compound produced significant diuretic effects and reduced urine osmolality. d-nb.info The urine osmolality decreased significantly after 4 hours and markedly at 8 hours, with effects continuing throughout the study periods. d-nb.info Changes in urine volume and osmolality with this compound treatment were less pronounced in participants with lower baseline measured GFRs. ishen365.com

In ADPKD patients, this compound consistently reduced urine osmolality by 200–300 mOsm/kg over 36 months. nih.govresearchgate.net The urine osmolality response to this compound was dependent on baseline eGFR and urine osmolality. nih.govresearchgate.net A significant increase in 24-hour urine volume occurred immediately after therapy initiation, with only minor and non-significant increases upon further dose escalation. researchgate.net

Table 1: Summary of this compound Elimination and Excretion

| Parameter | Finding | Source(s) |

| Primary Elimination Route | Non-renal (metabolism by CYP3A, mainly CYP3A4) | nih.govdrugbank.comnih.govfda.govwikipedia.orgoup.com |

| % Excreted Unchanged in Urine | <1% | nih.govdrugbank.comeuropa.eunih.govdovepress.com |

| % Radioactivity in Urine | ~40% (mostly metabolites) | europa.eufrontiersin.orgeuropa.eu |

| % Radioactivity in Feces | ~59% (19% unchanged this compound) | europa.eufrontiersin.orgeuropa.eu |

| Major Plasma Metabolite | Oxobutyric acid metabolite (DM-4103) - 52.5% of total plasma radioactivity | frontiersin.org |

| Terminal Half-life | ~8-12 hours | drugbank.comeuropa.eunih.govhpra.ie |

Table 2: Impact of Renal Impairment on this compound Pharmacokinetics (Single 60 mg Dose)

| Renal Function Group (CrCL) | Mean AUC∞ (% higher vs >60 mL/min) | Relationship with Baseline CrCL | Source |

| <30 mL/min | ~90% higher | Significant negative correlation | nih.govnih.gov |

| 30-60 mL/min | ~83% higher | Significant negative correlation | nih.govnih.gov |

| >60 mL/min | Reference | - | nih.gov |

Table 3: Impact of Hepatic Impairment on this compound Pharmacokinetics (AUC)

| Hepatic Impairment (Child-Pugh) | AUC Ratio (vs Healthy Subjects) | Source(s) |

| Mild/Moderate (A and B) | ~2.3 times higher | europa.eueuropa.euhpra.ieeuropa.eu |

| Severe (C) | ~3.1 times higher | europa.eueuropa.euhpra.ieeuropa.eu |

Table 4: Pharmacodynamic Effects of this compound

Lack of Electrolyte Excretion Alterations

This compound, a selective antagonist of the arginine vasopressin V2 receptor, is characterized by its ability to induce aquaresis, which is the excretion of free water, without significantly affecting the renal excretion of electrolytes such as sodium and potassium. nih.goveuropa.eurjptonline.orgglobalrph.comjustintimemedicine.com This mechanism differentiates it from conventional diuretics, which promote the excretion of both water and electrolytes. rjptonline.orgcdkjournal.com Studies in animal models, including dogs and rats, indicated that this compound increased water excretion without significant increases in urinary electrolyte excretion over certain periods. europa.eu Specifically, in dogs, electrolyte excretion was not affected over a 6-hour period post-dose, and in rats, it was not affected over 24 hours, although an initial increase in sodium, potassium, and chloride excretion was noted during the first 4 hours in rats. europa.eu In mice and rabbits, increases in urinary sodium and chloride excretion were observed at higher doses. europa.eu

Clinical studies in humans have generally supported the observation that this compound primarily promotes water excretion. Urinary excretion of sodium and potassium are not significantly affected by this compound in the recommended dose range of 15 to 60 mg. europa.euglobalrph.comotsuka-us.com While some studies at the highest doses investigated (e.g., 480 mg in healthy subjects) showed increased urinary sodium and potassium excretion compared to placebo, this was not associated with changes in mean serum potassium concentration. mdpi.comnih.gov In studies where this compound was co-administered with loop diuretics like furosemide (B1674285) or thiazide diuretics like hydrochlorothiazide, urinary excretion of potassium was increased compared to baseline in all treatment groups (this compound alone, diuretic alone, and combination), but plasma potassium concentrations remained similar across the groups. mdpi.com Urinary sodium excretion in these co-administration studies was lower than baseline with this compound alone and higher with the diuretics and the combination therapy. mdpi.com

The selective action of this compound on V2 receptors in the renal collecting duct inhibits water reabsorption without stimulating sodium channels, thus preserving electrolyte balance. rjptonline.org This aquaretic effect, without significant electrolyte loss, contributes to its utility in correcting serum sodium concentration by increasing the excretion of water without depleting serum electrolytes. cdkjournal.comeuropa.eu

Dose-Response Relationships for Pharmacodynamic Effects

The pharmacodynamic effects of this compound, particularly its aquaretic effect and impact on serum sodium and osmolality, demonstrate dose-dependent relationships within certain ranges. This compound blocks the binding of arginine vasopressin (AVP) at the V2 receptors, leading to increased free water clearance and decreased urine osmolality. europa.eurjptonline.orgglobalrph.comotsuka-us.comdrugbank.comtga.gov.au

In vivo studies in various animal species, including rats, mice, rabbits, and dogs, showed dose-related increases in urine volume and decreases in urine osmolality following single oral doses. europa.eu In a canine model of heart failure, this compound provided a dose-dependent increase in free water excretion. researchgate.net

In human studies, oral administration of this compound at doses ranging from 15 mg to 120 mg has been shown to cause a dose-dependent increase in urine excretion. europa.eujst.go.jp Single ascending dose studies in healthy subjects demonstrated a dose-dependent increase in 72-hour cumulative urine output with doses from 60 mg to 480 mg. mdpi.comnih.govresearchgate.net However, the aquaretic effect within the first 12 hours post-dose was similar across these higher doses. mdpi.comnih.govresearchgate.net The maximum mean urinary excretion rates also increased dose-dependently, reaching a plateau at doses of ≥60 mg. mdpi.com Aquaresis followed a similar pattern, reaching a plateau at doses of ≥60 mg within 2 to 4 hours post-dose. mdpi.com The 24-hour cumulative free water clearance also showed a dose-dependent increase and plateaued at 60 mg. mdpi.com

Increases in serum sodium and osmolality are also observed in a dose-dependent manner. drugbank.com These increases can be seen 4-8 hours post-administration and are maintained for 24 hours. drugbank.com The magnitude of change in serum sodium and osmolality increases with escalating doses. drugbank.com For instance, mean serum sodium concentration increased from 1.5 to 8.0 mEq/L with increasing this compound dose, with the maximal change typically seen 6 to 8 hours post-dose. mdpi.comnih.gov

While the increase in 24-hour urine volume is dose-dependent, the peak effect on urine excretion rate does not necessarily increase with higher doses but the duration of the effect may be sustained for a longer period. mdpi.comtga.gov.au For example, doses above 60 mg may not further increase the peak aquaresis or serum sodium levels, but they can lead to more sustained responses due to the presence of active concentrations for a longer duration. europa.euotsuka-us.com

The relationship between this compound plasma concentration and its aquaretic effect has also been investigated. Maximal effect on urine excretion rate was observed at plasma concentrations greater than 100 ng/mL, with little to no aquaretic effect seen at concentrations below 20 ng/mL. mdpi.com The duration that the urine excretion rate remained above baseline increased with increasing plasma this compound concentrations. nih.gov

Studies have also explored the dose-response in specific patient populations. In patients with autosomal dominant polycystic kidney disease (ADPKD), split-dose regimens provided sustained reduced urine osmolarity, with higher doses resulting in more significant reductions. tga.gov.aukjim.org The minimum effective dose in ADPKD patients has been suggested as 30/15 mg divided doses, with maintaining urine osmolarity below 280 mOsm/kg considered a valuable marker for monitoring adherence. kjim.org

The following table summarizes some observed dose-response relationships:

| Dose Range (mg) | Effect on 24-hour Urine Volume | Effect on Peak Urine Excretion Rate | Effect on 24-hour Free Water Clearance | Effect on Serum Sodium Increase (mEq/L) |

| 15-120 (oral) | Dose-dependent increase europa.eujst.go.jp | Not specified across this full range | Not specified across this full range | Increases with escalating dose drugbank.com |

| ≥60 (single oral) | Dose-dependent increase (72-hour cumulative) mdpi.comnih.govresearchgate.net | Plateaus mdpi.com | Plateaus at 60 mg mdpi.com | Increases with escalating dose mdpi.comdrugbank.comnih.gov |

| >60 (single oral) | Dose-dependent increase (72-hour cumulative) mdpi.comnih.govresearchgate.net | Peak effect may not increase, but duration is sustained europa.euotsuka-us.commdpi.comtga.gov.au | Plateaued at 60 mg mdpi.com | Peak effect may not increase, but duration is sustained europa.euotsuka-us.comdrugbank.com |

Iv. Clinical Research and Therapeutic Applications of Tolvaptan

Tolvaptan in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Research

This compound, a selective vasopressin V2 receptor antagonist, has emerged as a significant therapeutic option for patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD), a genetic disorder characterized by the development and growth of numerous cysts in the kidneys. Clinical research, particularly landmark trials like the TEMPO 3:4 and REPRISE studies, has provided substantial evidence regarding this compound's efficacy in slowing disease progression in adult patients at risk of rapid progression. kjim.orgukkidney.orgnih.govchikd.org

Efficacy in Slowing Kidney Growth and Total Kidney Volume (TKV) Increase

Clinical trials have demonstrated that this compound is effective in reducing the rate of increase in Total Kidney Volume (TKV), a key indicator of ADPKD progression. The TEMPO 3:4 trial showed that this compound reduced the annual rate of change in TKV by 2.8% per year in the this compound group compared to 5.5% per year in the placebo group over a 3-year period. kjim.orgkjim.org This represents a significant slowing of kidney growth. revistanefrologia.com This effect on TKV has been observed to be maintained in subjects with more severe clinical phenotypes, such as those classified as Mayo class 1D-1E. kjim.org While the TEMPO 4:4 extension study suggested that the effect on TKV might be predominantly short-term, other long-term data suggest a sustained benefit in reducing the rate of TKV increase with early treatment initiation. kjim.orgoup.com

| Study | Treatment Group | Annual Rate of TKV Change (%/year) |

|---|---|---|

| TEMPO 3:4 | This compound | 2.8 kjim.orgkjim.org |

| TEMPO 3:4 | Placebo | 5.5 kjim.orgkjim.org |

Efficacy in Attenuating Estimated Glomerular Filtration Rate (eGFR) Decline

This compound has also shown significant efficacy in slowing the decline of estimated Glomerular Filtration Rate (eGFR), a measure of kidney function. In the TEMPO 3:4 trial, the annual rate of change in kidney function was -2.61 mL/min/1.73 m² in patients receiving this compound compared to -3.81 mL/min/1.73 m² in the placebo group. kjim.org This indicates a slower rate of kidney function loss with this compound treatment. nih.govjynarquehcp.com The REPRISE trial, which included patients with more advanced chronic kidney disease (CKD) (eGFR 25–60 mL/min/1.73 m²), also demonstrated that the annual eGFR decline was 1.27 mL/min/1.73 m² less in patients treated with this compound than in those without. kjim.orgukkidney.orgnih.gov A meta-analysis of randomized controlled trials reported that this compound significantly delays eGFR decline with a mean difference of 1.21 mL/min/1.73 m² compared to placebo. Real-world studies have also corroborated these findings, showing a statistically significant difference in annual eGFR change between this compound-treated patients and matched controls. docwirenews.com

| Study | Treatment Group | Annual Rate of eGFR Change (mL/min/1.73 m²/year) |

|---|---|---|

| TEMPO 3:4 | This compound | -2.61 kjim.org |

| TEMPO 3:4 | Placebo | -3.81 kjim.org |

| REPRISE | This compound | Slower decline by 1.27 (vs placebo) kjim.orgukkidney.orgnih.gov |

| Meta-analysis | This compound | Delayed decline by 1.21 (vs placebo) |

Impact on ADPKD-Associated Complications (e.g., kidney pain, urinary tract infections)

Beyond its effects on kidney volume and function, this compound has also been shown to impact the incidence of ADPKD-associated complications. Clinical trial data indicate that this compound significantly reduced the incidence of kidney pain events compared to placebo, with a reported risk reduction of 36%. kjim.orgrevistanefrologia.comnih.gov This reduction in pain events may be partly attributed to a decrease in the incidence of urologic complications such as urinary tract infections, kidney stones, and cyst bleeding and rupture. kjim.orgrevistanefrologia.comnih.govresearchgate.net A meta-analysis also indicated that this compound reduced renal pain and hematuria events. revistanefrologia.com

Long-Term Outcomes and Disease Progression

Extrapolations from clinical trial data suggest that this compound treatment may delay the onset of end-stage kidney disease (ESKD). kjim.org Modeling based on the TEMPO 3:4 and REPRISE trials estimated potential delays in reaching ESKD, with the greatest benefit observed in patients with more preserved kidney function at the start of treatment. kjim.org For instance, modeling from the TEMPO 3:4 trial suggested potential delays in ESKD onset ranging from 1.5 to 7.3 years depending on baseline eGFR. kjim.org Real-world data on long-term this compound use are accumulating, with some studies showing a sustained benefit on kidney function decline over several years of treatment. oup.commdpi.com A pooled longitudinal analysis over 5.5 years found that this compound delayed renal function loss by an eGFR of 1.01 mL/min/1.73 m² compared to a control group. chikd.org

Biomarkers for Predicting this compound Efficacy in ADPKD

Identifying biomarkers that can predict an individual patient's response to this compound is an area of ongoing research. Studies have explored the role of baseline characteristics and changes in specific markers during treatment. High pretreatment levels of annual TKV growth rate and higher pretreatment spot urine osmolality have been associated with a greater reduction in TKV growth rate and a slower rate of eGFR decline in response to this compound, suggesting their potential as predictive biomarkers. mdpi.comresearchgate.net Plasma copeptin levels, a marker of plasma vasopressin, have also been investigated. frontiersin.orgnih.gov In this compound-treated subjects, higher baseline copeptin levels and a larger percentage increase in copeptin levels during the initial weeks of treatment were associated with a more favorable disease course, including less kidney growth and eGFR decline. frontiersin.orgnih.gov However, currently, there are no newly established biomarkers routinely used to improve patient selection algorithms for this compound treatment. oup.com

Preemptive Treatment Strategies and Pediatric Populations in ADPKD

Given that cyst formation in ADPKD can begin early in life and significant progression can occur in childhood, there is interest in the potential for preemptive treatment strategies with this compound in pediatric populations. chikd.orgchikd.orgbvsalud.org this compound is currently the preferred treatment for rapidly progressive ADPKD in adult patients in several regions. chikd.org While this compound has been used in children for other conditions like refractory edema or hyponatremia, data on its efficacy and safety specifically for ADPKD in pediatric patients are still limited. ukkidney.orgchikd.orgresearchgate.netresearchgate.net A Phase 3b study in subjects aged 4-17 years explored the efficacy and safety of this compound in this population, but the results regarding the reduction in the increase of height-adjusted TKV and change in eGFR were not statistically significant over 12 months. ukkidney.org Further research is needed to determine the role of this compound as a preemptive treatment in children with ADPKD. chikd.orgresearchgate.net

This compound in Hyponatremia Research

Clinical trials have demonstrated the effectiveness of this compound in increasing serum sodium concentrations in patients with hyponatremia. tandfonline.comdroracle.aicdkjournal.comnih.govnih.gov The Study of Ascending Levels of this compound in Hyponatremia (SALT-1 and SALT-2) were pivotal randomized, placebo-controlled, double-blind studies that evaluated this compound's effect in patients with euvolemic or hypervolemic hyponatremia due to various causes, including SIADH, heart failure, and cirrhosis. tandfonline.comdroracle.ainih.gov These studies found that this compound was more effective than placebo in raising average daily serum sodium concentrations over both short (4 days) and longer (30 days) treatment periods. tandfonline.comnih.govnih.gov

Efficacy in Euvolemic Hyponatremia, including Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

This compound has shown significant efficacy in treating euvolemic hyponatremia, particularly in patients with SIADH. nih.govsamsca.comejmanager.com In the SALT-1 and SALT-2 trials, a subgroup analysis of patients with SIADH demonstrated a significantly greater improvement in serum sodium levels with this compound compared to placebo. nih.govejmanager.com This improvement was observed as early as day 4 and was sustained through day 30 of therapy. nih.govsamsca.comejmanager.com For instance, in the SIADH subgroup of the SALT studies, the mean change in serum sodium from baseline was significantly higher in the this compound group compared to the placebo group at both day 4 and day 30 (P<0.0001). nih.gov

Interactive Table 1: Change in Serum Sodium in SIADH Patients (SALT-1 and SALT-2 Subgroup)

| Group | Change in Serum Sodium at Day 4 (mmol/L) (Mean ± SD) | Change in Serum Sodium at Day 30 (mmol/L) (Mean ± SD) |

| This compound | 5.28 ± 3.35 nih.gov | 8.07 ± 4.55 nih.gov |

| Placebo | 0.47 ± 2.81 nih.gov | 1.89 ± 4.13 nih.gov |

Studies have also indicated that this compound can reduce the need for fluid restriction in patients with chronic SIADH, representing a potential clinical benefit. nih.gov

Efficacy in Hypervolemic Hyponatremia, including Heart Failure and Cirrhosis

This compound has also demonstrated efficacy in treating hypervolemic hyponatremia associated with conditions such as heart failure and cirrhosis. tandfonline.comdroracle.aicdkjournal.comnih.gov The SALT trials included patients with hypervolemic hyponatremia due to chronic heart failure or cirrhosis, and this compound was found to be effective in increasing serum sodium concentrations in these populations as well. tandfonline.comdroracle.ainih.gov

In clinical trials involving patients with heart failure, this compound was associated with significant reductions in body weight, indicating its aquaretic effect. tandfonline.comnih.gov While this compound effectively increased serum sodium levels in heart failure patients with hyponatremia, its impact on long-term prognosis in this population requires further investigation. tandfonline.compreprints.org

In patients with cirrhosis, the response to this compound in increasing serum sodium may be more modest compared to patients with euvolemic hyponatremia or heart failure. nih.govresearchgate.net However, some studies suggest that this compound can improve short-term survival in patients with cirrhotic hyponatremia. cdkjournal.com

Interactive Table 2: Serum Sodium Change in Hyponatremia Etiologies (Based on SALT Studies)

| Etiology | Response to this compound (Serum Sodium Increase) |

| SIADH/Euvolemic | Comparable to overall SALT population nih.govresearchgate.net |

| Heart Failure | Comparable to euvolemic patients nih.govresearchgate.net |

| Cirrhosis | More modest compared to others nih.govresearchgate.net |

Management of Rapid Sodium Correction and Osmotic Demyelination Syndrome Risk

A critical aspect of hyponatremia management is avoiding overly rapid correction of serum sodium, which can lead to osmotic demyelination syndrome (ODS), a serious neurological complication. samsca.comdroracle.aifrontiersin.org Clinical guidelines and product information for this compound emphasize the importance of close monitoring of serum sodium levels during treatment initiation and titration to mitigate this risk. samsca.comdroracle.ailancashireandsouthcumbriammg.nhs.uk

Studies have reported instances of rapid sodium correction with this compound, particularly in patients with severe hyponatremia or certain underlying conditions. ejmanager.comsamsca.comfrontiersin.org For example, in the SALT trials, a small percentage of patients treated with this compound experienced a rapid increase in serum sodium within the first 24 hours. samsca.comdovepress.com However, reported cases of ODS in clinical trials of this compound for hyponatremia have been rare. ejmanager.comfrontiersin.orgdovepress.commdpi.com Strategies to minimize the risk of rapid correction include careful patient selection, appropriate starting doses, and frequent monitoring of serum sodium. droracle.ailancashireandsouthcumbriammg.nhs.ukjst.go.jp Discontinuation or interruption of this compound and consideration of hypotonic fluid administration may be necessary if serum sodium rises too quickly. samsca.com

Subgroup Analysis of Efficacy in Specific Hyponatremia Etiologies

Subgroup analyses of clinical trials, such as the SALT studies, have provided insights into this compound's efficacy across different causes of hyponatremia. nih.govresearchgate.netdovepress.comfda.gov These analyses have generally shown consistent results regarding this compound's ability to increase serum sodium across subgroups defined by hyponatremia etiology (e.g., SIADH, heart failure, cirrhosis), volume status (euvolemic, hypervolemic), and baseline serum sodium concentration. researchgate.netfda.gov While responses may vary in magnitude between etiologies, this compound has demonstrated effectiveness in raising serum sodium towards the normal range in diverse patient populations. nih.govresearchgate.netfda.gov

Long-Term Efficacy in Hyponatremia Management

The long-term efficacy of this compound in managing chronic hyponatremia has been investigated in extension studies. The SALTWATER study, an open-label extension of the SALT-1 and SALT-2 trials, evaluated the effect of prolonged this compound administration in patients who had participated in the initial studies. nih.govresearchgate.net This study demonstrated that long-term treatment with this compound was able to maintain increased serum sodium concentrations above baseline levels over an extended observation period (mean follow-up of 701 days). nih.govresearchgate.net The findings suggested that prolonged administration of this compound can maintain an increased serum sodium level in patients with chronic hyponatremia. nih.govresearchgate.net

Interactive Table 3: Long-Term Serum Sodium Levels with this compound (SALTWATER Study)

| Time Point | Mean Serum Sodium (mmol/L) | P-value vs Baseline |

| Baseline (SALT studies) | 130.8 nih.govresearchgate.net | - |

| Throughout SALTWATER | >135 nih.govresearchgate.net | <0.001 nih.govresearchgate.net |

Another long-term retrospective study specifically in patients with chronic SIADH treated with low-dose this compound also reported maintained normal plasma sodium levels over several years of follow-up, with associated clinical benefits. nih.gov

V. Safety Profile and Adverse Event Research

Liver Injury and Hepatotoxicity Investigations

Tolvaptan has been linked to liver injury, including serious and potentially fatal cases. frontiersin.orgsamsca.comwikipedia.org This risk has led to safety alerts and warnings on drug labels. frontiersin.orgnih.gov While no liver injury has been consistently observed in healthy individuals or those treated for non-autosomal dominant polycystic kidney disease (ADPKD) indications, clinical trials in ADPKD patients have shown evidence of drug-induced liver injury (DILI). researchgate.netnih.govnih.gov

Incidence and Clinical Patterns of Drug-Induced Liver Injury (DILI)

Clinical trials have revealed an imbalance in hepatic safety signals in patients treated with this compound, particularly in the context of ADPKD. In the TEMPO 3:4 trial, 4.6% of patients receiving this compound experienced serum alanine (B10760859) aminotransferase (ALT) levels exceeding three times the upper limit of normal (ULN), compared to 1% in the placebo group. nih.govoup.com The REPRISE trial similarly showed a higher incidence of ALT elevations >3 x ULN in the this compound group (5.6%) compared to placebo (1.2%). oup.comnih.gov

More concerning were the rare cases meeting Hy's Law criteria (ALT >3 x ULN and concomitant bilirubin (B190676) elevations >2-fold ULN), indicating a potential for severe liver injury. nih.govoup.com Three such cases were identified in the TEMPO 3:4 and 4:4 trials, and one in the REPRISE trial. nih.govoup.comnih.gov These events typically occurred between 3 and 18 months after initiating this compound and generally resolved within 1 to 4 months after discontinuation. nih.govnih.gov Although all DILI events in clinical trials resolved, post-marketing experience has reported acute liver failure requiring liver transplantation. jynarquehcp.comfda.gov

Post-marketing surveillance through the this compound for ADPKD Shared System REMS (Risk Evaluation and Mitigation Strategy) program in the US has provided further data. nih.govoup.comnih.govresearchgate.netoup.com Over a 5-year period (May 2018–February 2023), among 10,879 this compound-treated patients, the frequency of possible severe DILI remained consistent at around 0.8%. oup.comresearchgate.netoup.com Confirmation of possible severe DILI events as serious and potentially fatal was made for 4 out of 82 events in the REMS data up to February 2023, with no new cases confirmed since the 3-year reporting period. oup.comresearchgate.netoup.com No fatalities or liver transplants directly attributed to this compound-related DILI have been reported within the REMS program data analyzed up to February 2023. oup.comresearchgate.netoup.com

Here is a summary of DILI incidence from clinical trials:

| Trial | Treatment Group | Patients (N) | ALT > 3x ULN (%) | Hy's Law Cases |

| TEMPO 3:4 | This compound | 957 | 4.6 | 2 nih.gov |

| TEMPO 3:4 | Placebo | 484 | 1.0 | 0 nih.gov |

| REPRISE | This compound | 681 | 5.6 | 1 nih.gov |

| REPRISE | Placebo | 685 | 1.2 | 0 nih.gov |

| TEMPO 4:4 | This compound | - | - | 1 (from placebo in lead study) nih.gov |

Mechanistic Investigations of Idiosyncratic DILI

The exact mechanisms underlying this compound-induced idiosyncratic DILI are not fully elucidated but are thought to be multifactorial, involving an interplay of factors such as impaired biliary clearance, activation of innate immunity, and increased oxidative stress. nih.govnih.gov Studies using genetically diverse mouse populations have indicated that variations in bile acid homeostasis are strongly associated with susceptibility to this compound-induced liver responses. capes.gov.brnih.gov These studies also revealed that this compound induced signs of oxidative stress, mitochondrial dysfunction, and innate immune responses across all tested strains, but the variations in bile acid pathways were most linked to elevated ALT levels. capes.gov.brnih.gov Immune-based mechanisms have also been inferred from in vitro characterization of patient peripheral blood mononuclear cells (PBMCs). explorationpub.com The common clinical features of this compound-associated liver injury, such as a complex dose-toxicity relationship, delayed onset, and rapid recurrence upon rechallenge, suggest possible involvement of the adaptive immune system. oup.com Histological assessments of liver biopsies from patients with this compound-associated liver injury have shown observations consistent with cytolytic hepatitis and immune infiltrate, further supporting this notion. oup.com

Role of Liver Function Monitoring in Mitigation Strategies

Given the risk of serious liver injury, frequent monitoring of liver function tests (ALT, AST, and bilirubin) is a crucial mitigation strategy. jynarquehcp.comoup.comnih.govnih.govnih.gov Regulatory approvals in some regions, such as the US, have been contingent on the implementation of REMS programs that mandate liver function monitoring. oup.comnih.govresearchgate.netoup.com

Guidelines recommend assessing liver function prior to initiating this compound, at 2 and 4 weeks after initiation, then monthly for the first 18 months, and every 3 months thereafter. jynarquehcp.comoup.commims.com Prompt action, including drug discontinuation, in response to laboratory abnormalities or clinical signs and symptoms of liver injury (e.g., fatigue, anorexia, right upper abdominal discomfort, dark urine, or jaundice) can help reduce the risk of severe hepatotoxicity. jynarquehcp.comoup.comeuropa.eu Post-marketing data from the REMS program support that adherence to this monitoring schedule is effective in enabling prompt detection and management of liver abnormalities, thus mitigating the risk of serious outcomes like liver failure or the need for transplantation. nih.govoup.comresearchgate.netoup.com

Aquaretic Adverse Effects and Management Strategies

Consistent with its mechanism of action as a selective vasopressin V2 receptor antagonist, this compound commonly causes aquaretic adverse effects due to increased free water clearance and decreased urine osmolality. nih.govukkidney.orgnih.govdovepress.com These effects are a direct result of this compound preventing vasopressin from binding to V2 receptors in the kidney collecting ducts, thereby reducing water reabsorption. ukkidney.orgnih.gov

Common aquaretic adverse effects reported in clinical trials include thirst, polyuria (increased urine output), nocturia (frequent nighttime urination), pollakiuria (abnormally frequent urination), and dry mouth. nih.goveuropa.euukkidney.orgdovepress.comkjim.orghres.ca

Data from the TEMPO 3:4 trial highlight the increased incidence of these effects compared to placebo:

| Adverse Event | This compound (%) | Placebo (%) |

| Thirst | 55.3 | 20.5 |

| Polyuria | 38.3 | 17.2 |

| Nocturia | 29.1 | 13.0 |

| Pollakiuria | 23.2 | 5.4 |

| Polydipsia | 10.4 | 3.5 |

Incidence of Aquaretic Adverse Events in TEMPO 3:4 Trial

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Thirst | 55.3 | 20.5 |

| Polyuria | 38.3 | 17.2 |

| Nocturia | 29.1 | 13.0 |

| Pollakiuria | 23.2 | 5.4 |

| Polydipsia | 10.4 | 3.5 |

While these effects are common, many patients are able to continue treatment. jynarquehcp.com However, aquaretic adverse events were a reason for discontinuation in some patients in clinical trials. nih.govdovepress.comhres.ca For instance, in the TEMPO 3:4 trial, 10% of participants receiving this compound discontinued (B1498344) due to an aquaretic event. nih.govdovepress.com

Management strategies for aquaretic adverse effects include patient counseling, practical suggestions for minimizing problems, and potentially dietary interventions. ukkidney.org Reducing dietary sodium intake, for example, may help mitigate the aquaretic effect. ukkidney.org Gradual dose titration based on urinary osmolality has also been proposed as a strategy to manage polyuria. nih.govdovepress.com Patients should have access to and be able to drink sufficient amounts of water to avoid dehydration. mims.comeuropa.eu

Renal and Urinary System Disorders

Beyond the intended aquaretic effects, this compound has been associated with other adverse events affecting the renal and urinary systems. Analysis of adverse event databases has identified renal and urinary disorders as characteristic adverse reactions. frontiersin.orgnih.govnih.gov While polyuria, nocturia, and pollakiuria are the most frequent, other reported events include urinary tract infections and less common but notable signals such as renal cyst rupture, renal cyst infection, and renal cyst hemorrhage. frontiersin.orgnih.govnih.gov Increased blood creatinine (B1669602) has also been reported. mims.comhres.ca

Metabolic and Nutritional Disorders

Metabolic and nutritional disorders are another category of adverse reactions associated with this compound. frontiersin.orgnih.govnih.gov These can include hypernatremia, which underscores the need for careful monitoring of serum sodium levels to prevent rapid correction of hyponatremia and the risk of osmotic demyelination syndrome. frontiersin.orgnih.goveuropa.eu Dehydration is also a common adverse reaction linked to the aquaretic effect. frontiersin.orgeuropa.eu Other reported metabolic effects include decreased appetite, hypoglycemia, and hyperuricemia, which can potentially lead to gout. mims.comdovepress.comhres.ca In the TEMPO 3:4 trial, hyperuricemia was reported more frequently in the this compound group (3.9%) compared to placebo (1.9%), and gout incidence was also higher (2.9% vs 1.4%), although these events did not lead to drug discontinuation. dovepress.comhres.ca

Here is a summary of some metabolic and nutritional adverse events:

| Adverse Event | This compound (%) (TEMPO 3:4) | Placebo (%) (TEMPO 3:4) |

| Decreased Appetite | 7.2 | 1.0 |

| Hyperuricemia | 3.9 | 1.9 |

| Polydipsia | 10.4 | 3.5 |

Incidence of Selected Metabolic and Nutritional Adverse Events in TEMPO 3:4 Trial

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Decreased Appetite | 7.2 | 1.0 |

| Hyperuricemia | 3.9 | 1.9 |

| Polydipsia | 10.4 | 3.5 |

Monitoring of serum sodium, potassium, and volume status is important during this compound treatment. mims.comeuropa.euhres.ca

Uric Acid Elevation and Gout